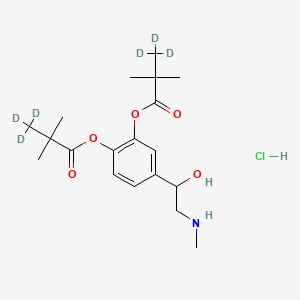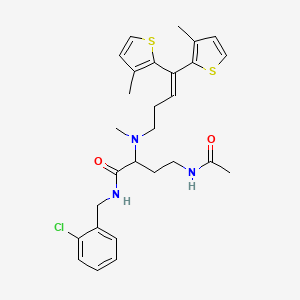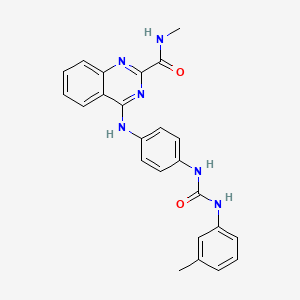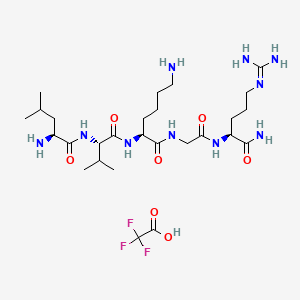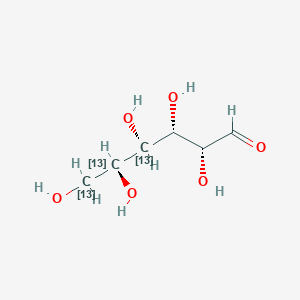
D-Glucose-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose-13C3 is a stable isotope-labeled compound of D-Glucose, where three carbon atoms are replaced with the isotope carbon-13. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracer experiments. D-Glucose itself is a monosaccharide and an essential carbohydrate in biology, serving as a primary energy source for cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-13C3 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. One common method involves the fermentation of labeled carbon sources by microorganisms that naturally produce glucose .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into glucose. The labeled glucose is then extracted and purified to achieve high isotopic purity. This method ensures a consistent and scalable production of the compound .
化学反应分析
Types of Reactions
D-Glucose-13C3 undergoes various chemical reactions similar to those of unlabeled D-Glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Various substitution reactions can occur, such as the formation of glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glycosides and other derivatives.
科学研究应用
D-Glucose-13C3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study glucose metabolism in cells and organisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in the detailed analysis of metabolic pathways.
Positron Emission Tomography (PET) Imaging: Used in medical imaging to study glucose uptake in tissues.
Drug Development: Assists in understanding the pharmacokinetics and pharmacodynamics of glucose-related drugs.
作用机制
D-Glucose-13C3 exerts its effects by participating in the same metabolic pathways as unlabeled D-Glucose. It is transported into cells via glucose transporters and undergoes glycolysis, the citric acid cycle, and other metabolic processes. The carbon-13 labeling allows researchers to track the molecule’s fate and study specific metabolic pathways in detail .
相似化合物的比较
Similar Compounds
D-Glucose-13C1: Labeled with carbon-13 at one carbon atom.
D-Glucose-13C2: Labeled with carbon-13 at two carbon atoms.
D-Glucose-13C6: Labeled with carbon-13 at all six carbon atoms.
Uniqueness
D-Glucose-13C3 is unique due to its specific labeling at three carbon atoms, providing a balance between detailed metabolic tracking and cost-effectiveness. It offers more detailed information than single-labeled compounds and is less expensive than fully labeled glucose .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
183.13 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(4,5,6-13C3)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,4+1,6+1 |
InChI 键 |
GZCGUPFRVQAUEE-VPGZLUDVSA-N |
手性 SMILES |
[13CH2]([13C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





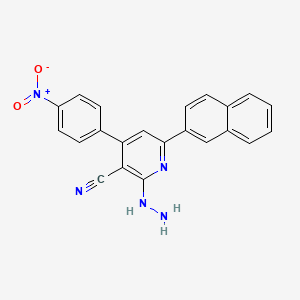


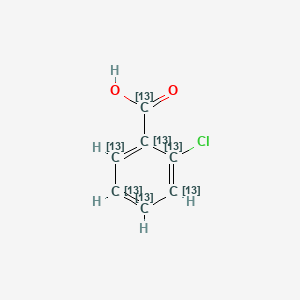
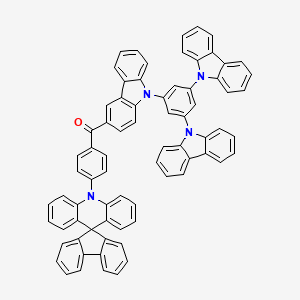
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
